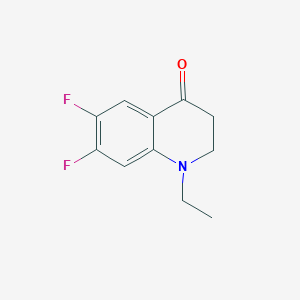
1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline
Cat. No. B8385774
M. Wt: 211.21 g/mol
InChI Key: FCHCIASDPFFVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05663331
Procedure details


1-Ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline carboxylic acid(20 g) and sodium borohydride(12 g) were reacted in the same method as described in Preparation 1-A to give the bright-yellow above-indicated compound(11 g).
Name
1-Ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline carboxylic acid
Quantity
20 g
Type
reactant
Reaction Step One


[Compound]
Name
1-A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Yield
80%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][C:9]([F:14])=[C:10]([F:13])[CH:11]=2)[C:6](=[O:15])[CH:5]=[C:4]1C(O)=O)[CH3:2].[BH4-].[Na+]>>[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][C:9]([F:14])=[C:10]([F:13])[CH:11]=2)[C:6](=[O:15])[CH2:5][CH2:4]1)[CH3:2] |f:1.2|
|
Inputs


Step One
|
Name
|
1-Ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline carboxylic acid
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N1C(=CC(C2=CC(=C(C=C12)F)F)=O)C(=O)O
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Two
[Compound]
|
Name
|
1-A
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N1CCC(C2=CC(=C(C=C12)F)F)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11 g | |
| YIELD: PERCENTYIELD | 80% | |
| YIELD: CALCULATEDPERCENTYIELD | 65.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
